molecular formula C16H20N4O2 B7141348 N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-pyrazol-1-ylacetamide

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-pyrazol-1-ylacetamide

Cat. No.: B7141348
M. Wt: 300.36 g/mol
InChI Key: GEUFWTZHPYOHAF-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-pyrazol-1-ylacetamide is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a pyrazolylacetamide moiety

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-22-15-6-3-2-5-14(15)19-10-7-13(11-19)18-16(21)12-20-9-4-8-17-20/h2-6,8-9,13H,7,10-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUFWTZHPYOHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(C2)NC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-pyrazol-1-ylacetamide typically involves the formation of the pyrrolidine ring followed by the introduction of the methoxyphenyl and pyrazolylacetamide groups. One common method involves the cyclization of a suitable precursor to form the pyrrolidine ring, followed by functionalization to introduce the methoxyphenyl group. The final step involves the coupling of the pyrazolylacetamide moiety under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening of reaction conditions to identify the most efficient process. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-pyrazol-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The pyrazolylacetamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced pyrazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-pyrazol-1-ylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-pyrazol-1-ylacetamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with neurotransmitter receptors, while the pyrazolylacetamide moiety can modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting physiological processes such as neurotransmission and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-pyridin-4-ylpyrrolidine-1-carboxamide
  • N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Uniqueness

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-pyrazol-1-ylacetamide is unique due to the presence of both a pyrazole and a pyrrolidine ring in its structure. This combination allows for diverse interactions with biological targets, making it a versatile compound for various applications. Additionally, the methoxyphenyl group provides opportunities for further functionalization, enhancing its utility in synthetic chemistry .

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